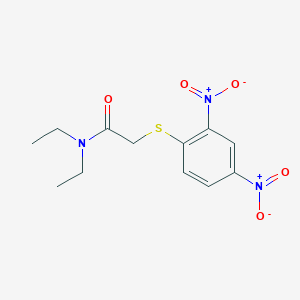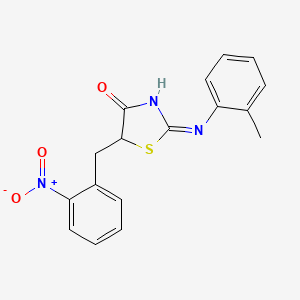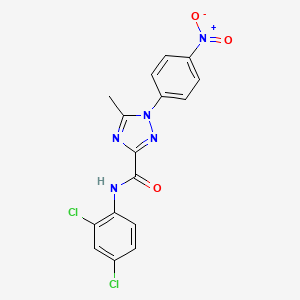
N-(2,4-dichlorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C16H11Cl2N5O3 and its molecular weight is 392.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Overview of Triazole Derivatives in Drug Development
Triazoles, including N-(2,4-dichlorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide, are crucial in developing new drugs due to their diverse biological activities. Recent patents and clinical studies have focused on triazoles for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The versatility of triazole compounds allows for various structural modifications, enhancing their therapeutic potential against emerging diseases and drug-resistant bacteria. The ongoing research emphasizes green chemistry approaches for synthesizing these compounds, highlighting the need for energy-efficient and sustainable methods in drug discovery processes (Ferreira et al., 2013).
Triazole Derivatives in Material Science and Electronics
Triazole derivatives have applications beyond pharmaceuticals; they are also significant in material science and electronics. The synthesis of di- and tetraphenylsilyl-containing polymers based on triazole compounds has yielded materials for electronics, microelectronics, and membrane technology. These polymers are crucial for developing components with improved performance and durability, indicating the broad applicability of triazole derivatives in various technological advancements (Brumǎ et al., 2004).
Triazole Derivatives and Synthesis Methods
The chemical versatility of triazole derivatives, including this compound, is underscored by the development of various synthesis methods. These methods, including copper-catalyzed azide-alkyne cycloaddition, have facilitated the exploration of triazoles in drug development and other fields. The focus on efficient, selective synthesis methods underscores the importance of triazoles in creating biologically active compounds for multiple applications (Kaushik et al., 2019).
Environmental Impact and Treatment of Triazole Derivatives
The environmental impact of triazole derivatives, including their toxicity and degradation in aquatic environments, is a growing area of research. Studies on the toxicity of specific triazole compounds to aquatic life and their persistence in water sources highlight the need for effective wastewater treatment solutions. The development of biological and chemical processes to treat wastewater containing triazole compounds is crucial for minimizing their environmental footprint and ensuring water safety (Goodwin et al., 2018).
特性
IUPAC Name |
N-(2,4-dichlorophenyl)-5-methyl-1-(4-nitrophenyl)-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N5O3/c1-9-19-15(16(24)20-14-7-2-10(17)8-13(14)18)21-22(9)11-3-5-12(6-4-11)23(25)26/h2-8H,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODCDDLPMSPNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
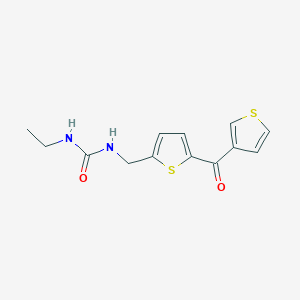
![N-(3-fluorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2544254.png)
![2-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid](/img/structure/B2544255.png)
![2-[1-[[3-(Trifluoromethyl)phenyl]methyl]azetidin-3-yl]triazole](/img/structure/B2544257.png)
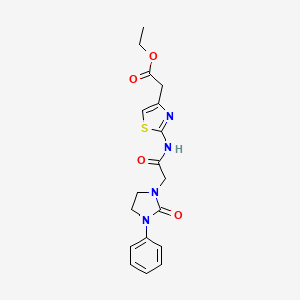
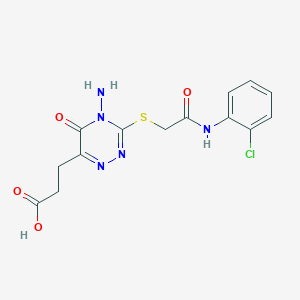
amine](/img/structure/B2544264.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2544266.png)

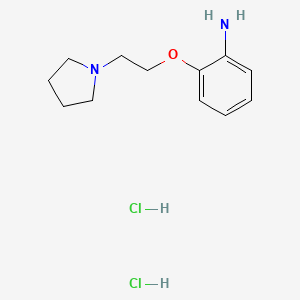
![N-[[4-[4-[Acetyl(methyl)amino]piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2544271.png)
